molecular formula C14H20N2 B5985582 2-sec-butyl-1-isopropyl-1H-benzimidazole

2-sec-butyl-1-isopropyl-1H-benzimidazole

货号: B5985582
分子量: 216.32 g/mol
InChI 键: OMAVSFCJQGALNH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-sec-butyl-1-isopropyl-1H-benzimidazole, commonly known as BIBX 1382, is a potent and selective antagonist of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various cancers, including lung, breast, and colon cancer. BIBX 1382 has been extensively studied for its potential as an anti-cancer agent and as a tool for understanding the role of EGFR in cancer biology.

作用机制

BIBX 1382 exerts its anti-cancer effects by binding to the ATP-binding site of 2-sec-butyl-1-isopropyl-1H-benzimidazole and inhibiting its tyrosine kinase activity. This prevents the activation of downstream signaling pathways that promote cell growth, survival, and metastasis. BIBX 1382 is highly selective for this compound and does not inhibit other closely related receptors, such as HER2 and HER3. This selectivity reduces the risk of off-target effects and enhances the specificity of BIBX 1382 as a therapeutic agent.
Biochemical and Physiological Effects:
BIBX 1382 has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and tumor growth in animal models. BIBX 1382 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition, BIBX 1382 has been shown to modulate the immune response to cancer, by enhancing the activity of cytotoxic T cells and reducing the activity of regulatory T cells.

实验室实验的优点和局限性

BIBX 1382 has several advantages for use in laboratory experiments. It is highly potent and selective for 2-sec-butyl-1-isopropyl-1H-benzimidazole, which allows for precise control of this compound activity and downstream signaling pathways. BIBX 1382 is also stable and easy to handle, which simplifies experimental procedures and reduces the risk of experimental error. However, BIBX 1382 has some limitations as well. It is relatively expensive compared to other this compound inhibitors, which can limit its availability for some research groups. In addition, BIBX 1382 has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.

未来方向

There are several future directions for research on BIBX 1382. One area of interest is the development of combination therapies that incorporate BIBX 1382 with other targeted therapies, chemotherapy, or immunotherapy. Another area of interest is the investigation of biomarkers that predict response to BIBX 1382 and other 2-sec-butyl-1-isopropyl-1H-benzimidazole inhibitors. This could allow for more personalized treatment of cancer patients based on their individual molecular profiles. Finally, there is ongoing research on the development of second-generation this compound inhibitors that overcome the limitations of BIBX 1382 and other first-generation inhibitors. These new inhibitors may have improved efficacy, selectivity, and safety profiles, and may be more widely applicable for the treatment of various types of cancer.

合成方法

BIBX 1382 can be synthesized using a variety of methods, including the reaction of 2-sec-butyl-1H-benzimidazole with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to BIBX 1382 through a series of deprotection and coupling reactions. The purity and yield of the final product can be optimized through careful purification and characterization using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

科学研究应用

BIBX 1382 has been used extensively in scientific research to investigate the role of 2-sec-butyl-1-isopropyl-1H-benzimidazole in cancer biology. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. BIBX 1382 has also been used to investigate the downstream signaling pathways activated by this compound, and to identify potential biomarkers of this compound activity and response to therapy.

属性

IUPAC Name

2-butan-2-yl-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-5-11(4)14-15-12-8-6-7-9-13(12)16(14)10(2)3/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAVSFCJQGALNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC2=CC=CC=C2N1C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。